Oscillarin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H44N6O5 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C34H44N6O5/c35-34(36)39-16-14-24(21-39)13-15-37-31(43)29-19-25-11-12-26(41)20-28(25)40(29)33(45)27(17-22-7-3-1-4-8-22)38-32(44)30(42)18-23-9-5-2-6-10-23/h1-10,14,25-30,41-42H,11-13,15-21H2,(H3,35,36)(H,37,43)(H,38,44)/t25?,26?,27?,28?,29-,30+/m0/s1 |
InChI Key |
YNAKQOCSOOKXJP-IFNBDZAXSA-N |
Isomeric SMILES |
C1CC(CC2C1C[C@H](N2C(=O)C(CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O |
Canonical SMILES |
C1CC(CC2C1CC(N2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O |
Origin of Product |
United States |
Natural Occurrence and Biological Origin
Biosynthetic Pathways and Genetic Foundations
Post-Synthetic Modifications and Tailoring Enzymes (e.g., halogenation, acylation, glycosylation)
The biosynthesis of aeruginosins, including oscillarin, involves a hybrid non-ribosomal peptide synthase/polyketide synthase (NRPS/PKS) pathway researchgate.net. Following the core synthesis, various post-synthetic modifications, catalyzed by tailoring enzymes, contribute significantly to the structural diversity observed in the aeruginosin family researchgate.netnih.gov.
Tailoring enzymes can modify the backbone structure of natural products before, during, or after their main biosynthesis, leading to the final product with specific biological activities nih.gov. These enzymes catalyze a wide array of transformations, including regio- and/or stereospecific acylation, alkylation, glycosylation, halogenation, and oxidation nih.gov.
In the context of aeruginosin biosynthesis, tailoring enzymes such as halogenases, glycosyltransferases, and sulfotransferases can be involved in post-synthesis modification of the peptide researchgate.net. While specific tailoring enzymes for this compound are not detailed in the provided snippets, the general aeruginosin biosynthetic pathway can include enzymes facilitating halogenation, acylation, and glycosylation researchgate.netresearchgate.net. These modifications often occur on amino acid side chains but can also affect the peptide backbone or termini nih.gov. Such modifications can be crucial for the activity or stability of the natural product nih.gov.
Chemodiversity and Plasticity in Biosynthesis across Strains
The aeruginosin family exhibits high structural variability, which is attributed to several factors, including various recombination processes affecting their synthesis and the acquisition of accessory enzymes involved in post-synthesis modification researchgate.net. This leads to significant chemodiversity within the aeruginosin class. To date, 86 aeruginosin-related metabolites have been fully characterized, with an additional 46 characterized by LC-MS/MS techniques researchgate.net.
The structural composition of aeruginosins can differ between evolutionary lineages of cyanobacteria, even within the same genus, adapted to different environmental conditions researchgate.net. For example, variations have been observed in Planktothrix lineages adapted to shallow or deep waterbodies researchgate.net. This plasticity in biosynthesis across strains contributes to the wide range of aeruginosin congeners isolated from different cyanobacterial sources mdpi.com.
The position 2 within the aeruginosin tetrapeptide structure, which typically contains a proteinaceous amino acid like Leu/Ile, Phe, Tyr/homo-Tyr, and Val, is responsible for much of this structural diversity researchgate.net. Some aeruginosin-producing strains also possess an aerM gene, which is involved in the C-terminal extension of aeruginosins and includes an R domain for product release researchgate.net. The presence or absence of such genes and the activity of various tailoring enzymes contribute to the unique aeruginosin profile of a particular strain researchgate.netmdpi.com. The profile of peptides produced can be a stable and specific feature used to discriminate cyanobacteria at sub-population levels mdpi.com.
Structural Elucidation and Revisions
Methodological Approaches to Structure Determination
The structural elucidation of oscillarin has employed several key analytical techniques to piece together its molecular architecture and stereochemistry.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the connectivity and environment of atoms within a molecule nd.edursc.orgnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically used. 1D 1H and 13C NMR spectra offer insights into the types of protons and carbons present and their chemical shifts, which are indicative of their electronic environment nd.edunih.gov. 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide crucial information about coupling between nuclei, correlations between carbons and protons, and spatial proximity, respectively nd.edu. These correlations are essential for assembling the fragments identified in the 1D spectra into a complete molecular structure. For instance, 2D NMR spectral data, along with mass data, were used in the initial elucidation of related glycopeptide aeruginosins researchgate.net.
High-Resolution Mass Spectrometry (HRMS/HRESIMS) Analysis
High-Resolution Mass Spectrometry (HRMS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is vital for determining the accurate molecular weight and elemental composition of a compound measurlabs.comumb.eduthermofisher.com. HRMS provides highly precise mass measurements, often to several decimal places, allowing for the calculation of possible elemental formulas measurlabs.comumb.edu. This accuracy is crucial for confirming the molecular formula derived from other data and for identifying unknown compounds by differentiating them from interferences with very close mass values measurlabs.comumb.eduthermofisher.com. HRESIMS is a specific application of HRMS coupled with electrospray ionization, a soft ionization technique suitable for polar and thermally labile molecules like peptides. HRMS has been used to characterize new aeruginosin variants and confirm the structure of metabolites umb.eduresearchgate.net.
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers wikipedia.orgazolifesciences.comcrelux.com. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, revealing the positions of atoms and their connectivity wikipedia.orgazolifesciences.com. For this compound, X-ray crystallography has been particularly important in confirming the absolute configuration of its stereogenic centers researchgate.net. An X-ray cocrystal structure of this compound bound to thrombin has been resolved, providing insights into its interaction with this enzyme and validating structural assignments researchgate.netchimia.chrcsb.org.
Chiral Chromatography and Stereochemical Analysis (e.g., Marfey's method)
Determining the absolute stereochemistry of the amino acid and other chiral residues within this compound is critical for a complete structural description. Chiral chromatography, including methods like Marfey's method, is commonly employed for this purpose mdpi.commdpi.comresearchgate.netspringernature.comnih.gov. Marfey's method involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral labeling reagent (such as FDAA), and then separating the resulting diastereomers using reversed-phase liquid chromatography (LC) mdpi.commdpi.comresearchgate.netnih.gov. By comparing the retention times of the derivatized amino acids with those of known standards, the absolute configuration (L or D) of each residue can be determined mdpi.comresearchgate.net. Chiral LC using macrocyclic antibiotic-based stationary phases is another method used for stereochemical analysis mdpi.commdpi.com. These methods have been used in the stereochemical analysis of marine-derived cyclopeptides, including those structurally related to this compound mdpi.commdpi.com.
Historical Context of Structural Assignments and Subsequent Corrections
The structural investigation of this compound and related aeruginosins has involved instances of initial structural proposals that were later revised. Early structural assignments for some aeruginosins were questioned and subsequently corrected through further analysis, often involving synthesis and detailed spectroscopic comparison researchgate.netacs.org. For example, the originally proposed structures of aeruginosins 205A and B were later revised researchgate.nethanessiangroup.com. Similarly, the initially assigned structure of a subunit of this compound was shown to be incorrect and was revised to a Δ3-pyrroline-containing unit researchgate.netcanterbury.ac.nz. Total synthesis has played a significant role in confirming or correcting proposed structures and absolute configurations of natural products like this compound researchgate.netacs.org.
Characterization of Key Structural Motifs and Amino Acid Residues
This compound is a complex molecule containing several distinct structural motifs and amino acid residues. It is classified as an aeruginosin, a class of cyanobacterial peptides synthesized through a hybrid non-ribosomal peptide synthase/polyketide synthase pathway researchgate.net. The core structure typically includes a 2-carboxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Choi) moiety or a related octahydroindole core, a C-terminal amino alcohol or arginine derivative (like agmatine (B1664431) or argininal), and variable amino acid residues researchgate.netnih.gov.
Table 1: Key Structural Components and Residues of this compound
| Component/Residue | Description |
| Octahydroindole-2-carboxamide core | Central bicyclic ring system, includes a hydroxyl group at C-6. |
| 2-hydroxy-3-phenylpropanoyl (Phenyllactic acid) | A modified phenylalanine derivative with a hydroxyl group. |
| Phenylalanine | A standard aromatic amino acid residue. |
| 2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl group | A modified arginine derivative at the C-terminus. |
| Stereochemistry | Specific absolute configurations (L or D) of chiral centers in residues. |
The 2-Carboxy-5/6-hydroxyoctahydroindole (Choi) Core
A central and crucial structural element of this compound is the bicyclic amino acid, 2-carboxy-6-hydroxyoctahydroindole (Choi). rsc.orguno.edu This moiety is a common feature among many aeruginosin-type peptides and is considered important for their biological activity, particularly their anti-thrombotic properties. uno.eduuno.edu Choi exists as different isomers, specifically 2-carboxy-5-hydroxyoctahydroindole and 2-carboxy-6-hydroxyoctahydroindole, and the specific isomer and its stereochemistry within this compound have been subjects of research during structural elucidation and synthetic efforts. acs.orgnih.gov The absolute configuration of the Choi moiety has been determined through techniques such as derivatization and NMR analysis, as well as X-ray crystallography of aeruginosin complexes. mdpi.comnih.gov Synthetic routes to the Choi core have been developed, often employing strategies involving intramolecular N-acyliminium ion cyclization. acs.orgacs.org
Amidinopyrroline Subunit and its Derivatives (e.g., Aaep)
This compound contains a unique C-terminal arginine derivative. Initially, this subunit was proposed as a cyclic guanidine (B92328). nih.gov However, subsequent research, particularly in conjunction with the total synthesis of this compound and analysis of its complex with thrombin, led to a revision of this structural element. nih.gov The revised structure revealed the presence of a 1-amino-2-(N-amidino-Δ3-pyrrolinyl)-ethyl moiety (Aaep) instead of the originally proposed cyclic guanidine. nih.gov This amidinopyrroline subunit acts as a naturally occurring arginine mimetic residue within the this compound structure. acs.org The presence of the Aaep moiety is a distinguishing feature of this compound within the aeruginosin family. rsc.org
Incorporate α-Hydroxy Acid Units (e.g., D-Phenyllactic Acid)
This compound incorporates α-hydroxy acid units at its N-terminus. mdpi.com A notable example of such a unit found in this compound is D-phenyllactic acid (D-Pla). nih.gov D-phenyllactic acid is a non-proteogenic amino acid derivative. nih.gov Its presence and absolute configuration (D-isomer) in this compound have been confirmed through spectroscopic methods and synthetic studies. nih.govresearchgate.net The incorporation of D-amino acids and α-hydroxy acids is a common feature in nonribosomal peptides, contributing to their structural diversity and sometimes their resistance to degradation. asm.orgkib.ac.cn The absolute configuration of the hydroxyphenyl lactic acid residues in aeruginosins, including this compound, has been established using methods like chiral-phase HPLC analysis. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5289082 |
| D-Phenyllactic acid | 444718 guidetopharmacology.org, 643327 fishersci.fi, 3848 thegoodscentscompany.com (Note: Multiple CIDs may exist for different forms or entries) |
| Choi | Not readily available as a single PubChem entry for the core structure, often described within the context of larger peptides. |
| Aaep | Not readily available as a single PubChem entry for the isolated subunit. |
Detailed Research Findings and Data
Research on this compound's structure has involved various analytical techniques. NMR spectroscopy (1D and 2D) and high-resolution mass spectrometry (HRESIMS) have been crucial for determining the connectivity and elemental composition of this compound and its subunits. researchgate.netresearchgate.net Marfey's method and chiral-phase HPLC have been employed to establish the absolute configurations of the amino acid and α-hydroxy acid residues. researchgate.netresearchgate.net
Total synthesis of this compound has played a significant role in confirming its proposed structure and absolute configuration. nih.govresearchgate.netsynarchive.com Early synthetic work helped to correct the misassigned structure of the amidinopyrroline subunit. nih.govacs.org Co-crystallization studies of this compound with enzymes like thrombin, followed by X-ray diffraction analysis, have provided further confirmation of its structure and insights into its binding mode. nih.govuno.edunih.govworldscientific.com
While specific quantitative data tables on bond lengths, angles, or precise spectroscopic shifts for isolated this compound subunits were not extensively detailed across the search results in a format easily extractable into a simple table, the research findings consistently rely on these types of data derived from NMR and MS to confirm structural assignments. The absolute configurations determined for the chiral centers within Choi, Aaep, and D-phenyllactic acid are critical data points established by these studies. For instance, this compound is described as being composed of D-phenyllactic acid (D-Pla), D-Phe, L-Choi, and the cyclic guanidine (later revised to Aaep) nih.gov. The stereochemistry of the Choi moiety in this compound has been confirmed as L-Choi. nih.gov The D-configuration of phenyllactic acid is also consistently reported. nih.govresearchgate.net
The molecular formula of this compound is C34H44N6O5, and its molecular weight is approximately 616.7 g/mol . nih.govebi.ac.uk These data points are fundamental to the structural characterization and were determined through elemental analysis and mass spectrometry during the initial isolation and characterization of the compound. researchgate.netresearchgate.net
Below is a summary of key structural components and their characteristics:
| Structural Component | Type of Moiety | Key Features | Stereochemistry (where specified in sources) |
| Choi Core | Bicyclic amino acid | 2-Carboxy-5/6-hydroxyoctahydroindole | L-configuration in this compound nih.gov |
| Amidinopyrroline Subunit | Arginine derivative | 1-amino-2-(N-amidino-Δ3-pyrrolinyl)-ethyl (Aaep) | Not explicitly detailed for isolated Aaep |
| α-Hydroxy Acid Unit | Non-proteogenic acid | Phenyllactic acid | D-configuration in this compound nih.govresearchgate.net |
Synthetic Chemistry of Oscillarin and Its Analogues
Enantiocontrolled Total Synthesis Strategies
The first enantiocontrolled total synthesis of oscillarin was reported, which played a crucial role in confirming its proposed structure and absolute configuration. proteopedia.orgacs.orgresearchgate.net This synthesis also revealed that a previously assigned structure of one of its subunits was incorrect. proteopedia.orgacs.org Enantiocontrolled synthesis is vital for natural products like this compound, as their biological activity is often highly dependent on their specific stereochemistry. chemrxiv.org Total synthesis provides a definitive method for structural confirmation and access to quantities of the natural product for further study. acs.orgresearchgate.net
Development of Specialized Synthetic Methodologies
The complexity of this compound's structure has driven the development of specialized synthetic methodologies to construct its key fragments with high efficiency and stereocontrol.
N-Acyloxyiminium Ion Aza-Prins Route to Octahydroindoles
A significant methodology developed in the context of this compound synthesis is the N-acyloxyiminium ion aza-Prins route for constructing enantiopure octahydroindole-2-carboxylic acids. proteopedia.orgacs.orgacs.org This method involves the halocarbocyclization of N-acyloxyiminium ions containing an olefinic tether in the presence of Lewis acids such as tin tetrachloride or tin tetrabromide. proteopedia.orgacs.orgacs.org This aza-Prins cyclization has proven to be a general approach for synthesizing octahydroindole and perhydroquinoline 2-carboxylic acids. proteopedia.orgacs.orgacs.org The mechanism is proposed to involve an antiperiplanar attack of the terminal alkene on the iminium ion, leading to a secondary carbocation that is subsequently trapped by a halide via equatorial attack. proteopedia.orgacs.orgacs.org X-ray crystal structures of the products have corroborated the expected stereochemistry. proteopedia.orgacs.orgacs.org
Stereoselective Approaches to Constrained Amino Acid Fragments
The synthesis of this compound requires the stereoselective construction of its constituent amino acid fragments, particularly the constrained octahydroindole core (L-Choi) and the D-amino acid and D-phenyllactic acid units. nih.govacs.org Methodologies have been developed for the synthesis of enantiopure octahydroindole-2-carboxylic acids with usable functionality. proteopedia.orgacs.org Stereoselective approaches to constrained amino acid residues are a broader area of research in organic synthesis, with various methods being explored to create cyclic or conformationally restricted amino acid analogues for use in peptide science and drug discovery. nih.govwhiterose.ac.ukbioorganica.com.uanih.gov
Synthesis of Structural Analogues and Derivatives for Research
The synthesis of structural analogues and derivatives of this compound is crucial for exploring its biological activity and understanding the role of different parts of the molecule. rsc.org By modifying specific subunits or introducing variations, researchers can investigate how these changes impact activity, such as serine protease inhibition. The aeruginosin family, to which this compound belongs, includes various members with structural differences, and the synthesis of these related compounds and novel analogues contributes to a broader understanding of this class of natural products. nih.govacs.org For instance, the synthesis of chlorinated analogues, like chlorodysinosin A, has provided insights into the effect of halogenation on inhibitory activity against enzymes like thrombin, trypsin, and factor VIIa. acs.org
Rational Design and Structure-Activity Relationship (SAR) Studies through Chemical Synthesis
Rational design and Structure-Activity Relationship (SAR) studies are integral to medicinal chemistry and are applied to this compound and its analogues to identify key structural features responsible for biological activity. collaborativedrug.commdpi.comnih.govliverpool.ac.ukmdpi.com Chemical synthesis allows for the systematic creation of compounds with targeted structural modifications based on rational design principles. mdpi.comnih.gov By synthesizing a series of analogues and evaluating their biological activity (e.g., enzyme inhibition), researchers can establish relationships between specific structural elements and the observed activity. collaborativedrug.comliverpool.ac.ukmdpi.com For example, studies on this compound and other aeruginosins have investigated their inhibitory activity against serine proteases like thrombin. acs.orgproteopedia.orgacs.orgacs.org The crystal structure of an this compound-thrombin complex has provided valuable insights into the binding interactions, guiding the rational design of analogues with potentially improved potency or selectivity. proteopedia.orgacs.orgacs.org SAR studies can help focus synthetic efforts on compounds most likely to possess desired biological properties. collaborativedrug.com
Molecular and Biochemical Mechanisms of Action
Enzyme Inhibition Spectrum and Potency
Oscillarin functions as an inhibitor of various serine proteases. chimia.chacs.org Its inhibitory activity has been studied against key enzymes in the coagulation pathway, including thrombin, Factor VIIa, and Factor Xa, as well as other proteases like trypsin. chimia.chacs.orgresearchgate.netchimia.ch The potency of this compound varies depending on the target enzyme.
Inhibition of Serine Proteases (e.g., Thrombin, Trypsin, Factor VIIa, Factor Xa)
This compound has been shown to inhibit serine proteases such as thrombin, trypsin, Factor VIIa, and Factor Xa. chimia.chacs.orgresearchgate.netchimia.ch These enzymes play critical roles in various physiological processes, including blood coagulation. Thrombin, for instance, is a key enzyme in the coagulation cascade, converting fibrinogen to fibrin (B1330869) and activating platelets. acs.org Factor VIIa, in complex with tissue factor, initiates the extrinsic pathway of coagulation, leading to the activation of Factor X. frontiersin.org Trypsin is a digestive enzyme, but its inhibition by aeruginosins like this compound has also been observed. researchgate.netchimia.ch
Inhibitory Concentrations (IC50, Ki values) in Biochemical Assays
Biochemical assays are used to determine the potency of enzyme inhibitors, typically expressed as IC50 or Ki values. nih.gov The IC50 represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity under specific assay conditions. The Ki value, or inhibition constant, reflects the binding affinity of the inhibitor to the enzyme and is less dependent on substrate concentration. nih.gov
Research findings indicate varying inhibitory potencies of this compound against different serine proteases. For example, this compound has shown low nanomolar inhibitory activity against thrombin in vitro. spandidos-publications.com
Here is a table summarizing some reported inhibitory concentrations for this compound and related aeruginosins against specific serine proteases:
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Source |
| This compound | Thrombin | 28 | - | spandidos-publications.com |
| This compound | Thrombin | - | 452 | researchgate.net |
| Chlorodysinosin A | Thrombin | 5.7 | - | acs.org |
| Chlorodysinosin A | Factor VIIa | 39 | - | acs.org |
| Chlorodysinosin A | Trypsin | 37 | - | acs.org |
| Dysinosin A | Factor VIIa | - | 108 | researchgate.net |
| Dysinosin A | Thrombin | - | 452 | researchgate.net |
| Aeruginosin 298A | Thrombin | 300 (µg/mL converted to nM would be approx. 485 nM) | - | ethz.ch |
| Aeruginosin 298A | Factor VIIa | 1000 (µg/mL converted to nM would be approx. 1617 nM) | - | ethz.ch |
| Aeruginosin 298A | Trypsin | >10000 (µg/mL converted to nM would be >16170 nM) | - | ethz.ch |
| Aeruginosin 89A | Thrombin | 30 (µg/mL converted to nM would be approx. 48 nM) | - | ethz.ch |
| Aeruginosin 89A | Factor VIIa | 400 (µg/mL converted to nM would be approx. 647 nM) | - | ethz.ch |
| Aeruginosin 89A | Trypsin | 20 (µg/mL converted to nM would be approx. 32 nM) | ethz.ch |
Note: Conversions from µg/mL to nM are approximate and based on a molecular weight of ~616.7 g/mol for this compound and similar aeruginosins. ebi.ac.uk
Ligand-Protein Binding Interactions
Understanding how this compound interacts with its target enzymes at the molecular level is crucial for elucidating its mechanism of action. This involves studying the structural details of the enzyme-inhibitor complex and utilizing computational approaches to model their interactions. worldscientific.commdpi.com
Structural Analysis of Enzyme-Oscillarin Co-Crystals (e.g., Thrombin-Oscillarin Complex)
Structural analysis, particularly through X-ray crystallography of enzyme-inhibitor co-crystals, provides high-resolution insights into the binding pose of the inhibitor within the enzyme's active site. nih.govnih.gov While specific co-crystal structures of native this compound with target enzymes like thrombin were mentioned as available and used for modeling in some studies, detailed descriptions of the this compound-thrombin co-crystal structure itself were not extensively provided in the search results. chimia.chchimia.chsci.am However, studies on related aeruginosins, such as chlorodysinosin A, in complex with thrombin have been reported, offering insights into the binding characteristics of this family of inhibitors. acs.org These studies reveal how aeruginosins occupy the active site and interact with specific residues. acs.orgsci.am
Computational Chemistry Approaches (e.g., Molecular Dynamics, DFT methods) in Binding Studies
Computational chemistry techniques, including molecular dynamics simulations and Density Functional Theory (DFT) methods, are valuable tools for studying protein-ligand interactions and complementing experimental data. worldscientific.commdpi.comworldscientific.comresearchgate.netmdpi.com Quantum mechanical calculations and molecular dynamics simulations have been employed to study the binding of this compound to human α-thrombin. worldscientific.comworldscientific.comresearchgate.net These methods allow for the calculation of binding interaction energies between the inhibitor and individual protein fragments, providing detailed quantitative information about specific residue interactions. worldscientific.comworldscientific.com DFT methods, often used in combination with other techniques like Hartree-Fock, are utilized to calculate interaction energies and understand the molecular nature of protein-ligand binding. worldscientific.comworldscientific.commdpi.com Molecular dynamics simulations provide insights into the dynamic behavior of the protein-ligand complex and the stability of the binding pose over time. researchgate.netmdpi.com
This compound is a chemical compound with the molecular formula C₃₄H₄₄N₆O₅ and a molecular weight of 616.7 g/mol . nih.govebi.ac.uk It is classified as an aeruginosin. nih.gov this compound has been identified as a natural product isolated from the freshwater algae Oscillatoria aghardii. acs.org
While information on this compound's precise allosteric modulation and conformational effects on specific enzymes is limited in the search results, its activity as an enzyme inhibitor, particularly against serine proteases like thrombin and factor VIIa, is documented. acs.orguno.edu The mechanism of allosteric modulation generally involves a molecule binding to a site distinct from the enzyme's active site, known as the allosteric site or regulatory site. wikipedia.orgunacademy.comnih.govwikipedia.org This binding induces a conformational change in the enzyme, which in turn alters the shape and activity of the active site, affecting its affinity for the substrate or its catalytic efficiency. wikipedia.orgunacademy.comwikipedia.orglongdom.orgpharmacologycanada.org Allosteric modulators can either increase (positive modulation/activation) or decrease (negative modulation/inhibition) enzyme activity. unacademy.comwikipedia.orglongdom.orgaatbio.com
This compound has been noted for its inhibitory activity against thrombin, a key enzyme in blood coagulation. acs.orguno.eduidrblab.netidrblab.net Research indicates that this compound is a potent inhibitor of thrombin, with an IC₅₀ value of 28 nM. acs.org It also shows activity against factor VIIa, another coagulation enzyme, although with weaker activity compared to thrombin (IC₅₀ = 3.9 µM). uno.edu The aeruginosin family, to which this compound belongs, are known inhibitors of serine proteases. acs.orguno.edu
Although the specific details of how this compound binding leads to conformational changes in thrombin or factor VIIa via an allosteric mechanism are not explicitly detailed in the search results, the general principle of enzyme inhibition by compounds like this compound, particularly those in the aeruginosin class, often involves interactions that affect the enzyme's structure and function. acs.orguno.edu The high potency against thrombin suggests a significant interaction, which could involve allosteric effects or binding to the active site, or a combination thereof. acs.org
Further detailed research, potentially involving techniques like X-ray crystallography or molecular dynamics simulations, would be necessary to fully elucidate the precise binding site(s) of this compound on its target enzymes and the resulting conformational changes that lead to the observed modulation of enzyme activity. acs.orglongdom.orgresearchgate.netnih.govbiorxiv.org
Ecological and Environmental Significance
Hypothesized Function as Signaling Molecules in Microbial Communities (e.g., Quorum Sensing)
Quorum sensing (QS) is a process of cell-to-cell communication used by bacteria to detect and respond to population density through the regulation of gene expression, often mediated by signaling molecules known as autoinducers. wikipedia.org While conclusive evidence for QS directly mediated by Oscillarin in cyanobacteria is not explicitly detailed in the search results, the concept of chemical communication within cyanobacterial communities and between cyanobacteria and other microbes is an active area of research. Acyl-homoserine lactones (AHLs) are a class of diffusible signaling molecules utilized in many QS pathways in heterotrophic bacteria, and there is interest in their role in cyanobacteria and mixed microbial communities. wikipedia.orgmdpi.comnih.govmdpi.com Some studies explore the potential for QS in cyanobacteria, suggesting that metabolic development during blooms might involve similar processes to those in bacteria, including cell proliferation and colony formation, which are often regulated by QS. mdpi.com The interaction between cyanobacteria and associated microbial communities through chemical signaling is at an initial stage of research. alga.cz
Advanced Analytical and Biotechnological Research
Chromatographic Methods for Isolation and Purity Assessment (e.g., LC-MS)
Chromatographic techniques are fundamental for the isolation and purification of natural products like oscillarin from complex biological matrices. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. iipseries.orgslideshare.net Liquid chromatography (LC), in particular, is widely used for separating compounds of interest from mixtures for further analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR). chromatographyonline.com
LC-MS is an indispensable tool for the identification and structural elucidation of compounds, aiding in the characterization of complex chemical profiles. iipseries.orgthermofisher.com It combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. slideshare.netthermofisher.com This hyphenated technique is particularly well-suited for analyzing thermally unstable, large, polar, ionic, or non-volatile compounds. thermofisher.com In LC-MS, the LC component separates the mixture, and the separated components are then introduced into the mass spectrometer, typically via ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate charged ions. thermofisher.com The identity of the target ion is subsequently determined by comparing its mass-to-charge (m/z) ratio against spectral databases. thermofisher.com
For the isolation of sensitive compounds, such as certain natural products, chromatographic conditions may need to be carefully optimized to prevent degradation. chromatographyonline.com This can involve adjusting parameters such as stationary phase selection, mobile phase solvents, buffer types and pH, column temperature, and gradient elution parameters. chromatographyonline.com Preparative chromatography methods, including preparative HPLC, are crucial for obtaining larger quantities of pure compounds for various downstream applications, such as structure identification and activity testing. iipseries.orgchromatographyonline.com
Biotechnological Approaches for Production and Engineering
Biotechnology offers powerful approaches for the production and engineering of natural products, including this compound, often providing more sustainable and controllable alternatives to traditional extraction methods. sciencepublishinggroup.comfrontiersin.org This involves utilizing living systems and organisms, or derivatives thereof, to develop or modify products. sciencepublishinggroup.com
Optimization of Fermentation Conditions for Research-Scale Production
Fermentation is a key biotechnological process for producing various compounds through microbial activity. sciencepublishinggroup.com Optimizing fermentation conditions is essential for improving the yield, productivity, and conversion rate of target metabolites for research-scale production. mdpi.commdpi.com This involves controlling operating parameters based on the characteristics of the producing strain. mdpi.com
Factors influencing fermentation include nutritional components such as carbon and nitrogen sources, metal ions, and physicochemical factors like pH, inoculum age and concentration, agitation, incubation temperature, and incubation time. dpu.edu.in Optimization studies often involve systematic experimental design and data analysis to identify optimal conditions. frontiersin.org For example, research on alkaline protease production by Bacillus subtilis demonstrated that optimizing factors like corn syrup powder and corn starch concentrations, MgSO4 and MnSO4 presence, inoculation volume, airflow rate, agitation speed, fermentation temperature, initial pH, and incubation time significantly increased enzyme activity. frontiersin.org Scale-up tests based on optimized conditions have shown repeatability and reliability, demonstrating the potential for larger-scale production. frontiersin.orgweinobst.atresearchgate.net
Genetic Engineering for Enhanced Biosynthesis and Novel Analogue Generation
Genetic engineering plays a crucial role in enhancing the biosynthesis of natural products and generating novel analogues. nih.govnih.gov This involves manipulating the genetic material of organisms to improve the production of desired compounds or to introduce pathways for the synthesis of new molecules. nih.govnih.gov
For natural products synthesized by non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), like the aeruginosins which include this compound, genetic engineering can involve modifying the biosynthetic gene clusters (BGCs). researchgate.netmdpi.complos.org This can lead to the production of hybrid molecules or analogues with altered structures and potentially improved properties. nih.gov Strategies include exchanging domains or subunits within the NRPS/PKS machinery or introducing accessory enzymes that catalyze post-synthesis modifications such as halogenation, acylation, or glycosylation. nih.govresearchgate.net
Genetic engineering can also be used to overexpress genes encoding key enzymes in a biosynthetic pathway, leading to increased production of the target compound. nih.gov Furthermore, by understanding the evolutionary mechanisms of BGCs, researchers can gain insights into how to engineer them more effectively to produce unnatural metabolites. plos.org
In Vitro Enzymatic Studies of Biosynthetic Pathway Components
In vitro enzymatic studies are powerful tools for gaining a deeper understanding of the biochemical transformations catalyzed by individual enzymes within a biosynthetic pathway. nih.govnih.gov By purifying and studying the constitutive enzymatic components of a metabolic pathway outside of the cellular environment, researchers can analyze reaction mechanisms, kinetics, and the identity of product molecules with high precision. nih.gov
This approach is particularly valuable for elucidating complex enzymatic reactions and confirming the predicted functions of enzymes involved in the biosynthesis of natural products. nih.govfrontiersin.org In vitro reconstitution of entire or partial biosynthetic pathways allows for detailed analysis of each enzymatic step, providing insights that may be difficult to obtain through in vivo studies alone. nih.govnih.gov Such studies have been instrumental in characterizing the functions of various enzymes, including those involved in hydroxylation, oxidation, and isomerization steps in different biosynthetic pathways. nih.govfrontiersin.org
Bioinformatic and Genomic Mining for Related Natural Products
Bioinformatic and genomic mining approaches have revolutionized the discovery of new natural products by leveraging the vast amount of publicly available genomic data. uni-tuebingen.demdpi.comnih.gov These methods involve the computational analysis of microbial genomes to identify previously uncharacterized biosynthetic gene clusters (BGCs) that are likely to encode the production of novel secondary metabolites. uni-tuebingen.demdpi.commdpi.com
Genome mining allows researchers to predict the genes involved in the synthesis of new compounds and can provide insights into their potential chemical structures and biological activities. mdpi.comnih.gov This approach is particularly valuable for exploring the untapped potential of microorganisms to produce a wider range of natural products than observed under standard laboratory conditions. uni-tuebingen.de
Various bioinformatic tools and strategies are employed in genome mining, including searching for signature genes, conserved protein domains, and resistance genes often co-localized with BGCs. mdpi.comnih.govmdpi.com Phylogenomic analysis can also guide the prioritization of candidate BGCs for further investigation. mdpi.com Combining genome mining with genetic engineering techniques can facilitate the exploration of natural product diversity. mdpi.com
Genome mining efforts have led to the discovery of numerous cryptic or orphan BGCs, representing a significant source of novel bioactive natural products. mdpi.commdpi.com This data-driven approach complements traditional methods of natural product discovery and is crucial for identifying new drug leads in the face of increasing challenges like antimicrobial resistance. uni-tuebingen.demdpi.com
Conclusion and Future Research Directions
Current Challenges in Oscillarin Research
Research into this compound faces several inherent challenges, largely stemming from its origin as a natural product and its intricate chemical structure. One significant challenge lies in the isolation and purification of this compound from its natural sources, such as cyanobacteria and marine sponges. acs.orgnih.gov The concentration of this compound in these organisms can be low, and the extracts often contain a complex mixture of related compounds, necessitating sophisticated chromatographic techniques for isolation and purification. Challenges also exist in sample preparation and single component identification when screening natural product extracts in high-throughput environments. chimia.ch
The structural complexity of this compound, characterized by unique subunits like the amidinopyrroline and octahydroindole moieties, poses considerable challenges for total synthesis and the generation of analogs. acs.orgcore.ac.ukethz.ch Synthetic routes often involve multiple steps and require precise stereochemical control. acs.orgcore.ac.uk Developing more efficient and scalable synthetic methodologies remains an active area of research. core.ac.ukkinokuniya.co.jp Furthermore, in silico characterization and pharmacophore modeling of complex and conformationally flexible molecules like this compound present difficulties. chimia.ch
Emerging Avenues for Academic Exploration
Despite the challenges, the unique structure and biological activity of this compound open several promising avenues for future academic exploration. A key area involves further investigation into the full spectrum of its biological activities. While its serine protease inhibitory activity is well-established, exploring potential interactions with other biological targets or pathways could reveal novel therapeutic applications. researchgate.net
Understanding the biosynthesis of this compound and other aeruginosins is another crucial area. Research into the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways involved in their production could provide insights into structural diversity and potentially enable the production of novel analogs through biosynthetic engineering. nih.govresearchgate.net
Synthetic chemistry will continue to play a vital role in this compound research. Developing more convergent and efficient total synthesis strategies is essential for providing sufficient material for biological evaluation and for the creation of designed analogs. acs.orgcore.ac.ukkinokuniya.co.jp The synthesis of truncated or modified analogs can help to establish detailed structure-activity relationships (SAR) and identify the key pharmacophores responsible for its inhibitory activity, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. thieme-connect.comchimia.ch
Furthermore, applying chemical biology approaches will be instrumental in elucidating the precise molecular mechanisms of this compound's interaction with its biological targets. manchester.ac.uknih.govnih.govpku.edu.cnmoffitt.org Techniques such as protein crystallography (as demonstrated by the thrombin-oscillarin complex ebi.ac.uk), spectroscopy, and advanced imaging can provide detailed insights into binding modes and conformational changes.
Finally, advancements in genome sequencing and bioinformatics offer exciting opportunities for genome mining of cyanobacteria and sponges. nih.gov This approach can help identify novel biosynthetic gene clusters related to aeruginosins, potentially leading to the discovery of new this compound-like compounds with unique structures and activities. nih.gov
Broader Implications for Natural Product Discovery and Chemical Biology
This compound serves as a compelling example of the continued importance of natural products as a source of novel and biologically active molecules for drug discovery. chimia.chnih.govbiomedpharmajournal.org Its potent serine protease inhibition highlights the potential of natural products to modulate critical enzymatic pathways involved in various physiological and pathological processes. The structural complexity and diversity observed within the aeruginosin family, exemplified by this compound, underscore the unparalleled chemical space occupied by natural products, which often feature unique scaffolds and functional groups not readily accessible through synthetic libraries. chimia.chbiomedpharmajournal.org
Research on this compound contributes to the broader understanding of the chemical ecology and metabolic capabilities of cyanobacteria and marine sponges. nih.govresearchgate.net These organisms represent a rich, yet still largely underexplored, source of potential drug leads.
Moreover, studies focused on the synthesis and modification of this compound push the boundaries of organic synthesis, driving the development of new methodologies for constructing complex peptide and polyketide structures. core.ac.ukethz.chkinokuniya.co.jpiasoc.it These advancements have implications beyond this compound research, benefiting the synthesis of other complex natural products and pharmaceutical compounds.
Q & A
Q. What are the primary structural features of Oscillarin, and what methodologies were used for its elucidation?
this compound is a cyanobacteria-derived linear tetrapeptide composed of D-phenyllactic acid (D-Pla), D-phenylalanine (D-Phe), L-cyclohexylalanine (L-Choi), and a unique 1-amino-2-(N-amidino-Δ³-pyrrolinyl)-ethyl moiety (Aaep). Its structure was determined using nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography of its complex with α-thrombin, and total synthesis . The absolute configuration was confirmed via high-resolution X-ray diffraction, resolving initial ambiguities about the cyclic guanidine moiety .
Q. Which organisms produce this compound, and what are the challenges in isolating it?
this compound is isolated from Planktothrix agardhii (strain B2 83), a filamentous cyanobacterium. Isolation involves culturing under controlled conditions, followed by chromatographic purification (e.g., HPLC). Key challenges include low natural yields, structural instability during extraction, and interference from co-produced metabolites like other aeruginosins .
Q. What are the known biological targets of this compound, and how is its inhibitory activity assessed?
this compound inhibits serine proteases such as α-thrombin. Activity is quantified using enzymatic assays measuring IC₅₀ values. For example, its interaction with thrombin was validated via co-crystallization with hirugen (a thrombin-binding peptide), enabling structural analysis of the enzyme-inhibitor complex .
Q. What analytical techniques are critical for verifying this compound’s purity and identity?
Essential techniques include:
Q. How does this compound compare structurally and functionally to other aeruginosins?
Unlike most aeruginosins, this compound replaces the common Arg-like moiety with Aaep, enhancing thrombin affinity. Functional divergence is assessed via comparative enzymatic assays and structural overlays with analogs like aeruginosin 205B .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
- Orthogonal assays : Use multiple activity tests (e.g., fluorogenic substrates, surface plasmon resonance) to cross-validate results.
- Batch consistency : Ensure compound purity via HPLC and mass spectrometry.
- Contextual factors : Control experimental variables (e.g., pH, cofactors) that may influence enzyme-inhibitor interactions .
Q. What strategies are effective for synthesizing this compound, and what are the key synthetic bottlenecks?
Total synthesis involves solid-phase peptide synthesis (SPPS) for the tetrapeptide backbone, followed by selective guanylation to form Aaep. Challenges include stereochemical control during D-Pla incorporation and preventing racemization. Successful synthesis requires iterative HPLC purification and circular dichroism (CD) validation .
Q. How can computational modeling improve understanding of this compound’s interaction with thrombin?
Molecular dynamics (MD) simulations and docking studies can predict binding affinities and residue-specific interactions. These models are refined using X-ray crystallographic data of the thrombin-Oscillarin complex, focusing on the catalytic triad (Ser195, His57, Asp102) .
Q. What methodologies are recommended for investigating this compound’s biosynthesis in cyanobacteria?
- Genome mining : Identify nonribosomal peptide synthetase (NRPS) gene clusters in Planktothrix agardhii.
- Heterologous expression : Express candidate genes in model organisms (e.g., E. coli) to confirm enzymatic steps.
- Isotope labeling : Track precursor incorporation (e.g., phenylalanine) using ¹³C-NMR .
Q. How should researchers address discrepancies in structural data between NMR and X-ray studies?
- Multi-technique validation : Cross-reference NMR-derived solution structures with X-ray crystallographic data.
- Dynamic vs. static states : Account for conformational flexibility in solution (NMR) versus rigid crystal states.
- Synthetic analogs : Compare synthetic and natural product data to identify artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
